2-Hydroxyemodin

Vue d'ensemble

Description

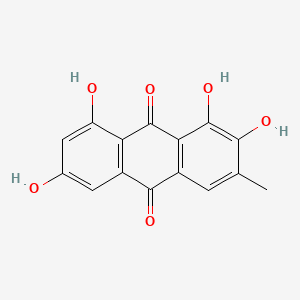

2-Hydroxyemodin is an active metabolite of emodin, which is an anthraquinone present in fungal metabolites and a constituent of rhubarb . It has been found to be mutagenic to Salmonella typhimurium TA1537 in the absence of an activation system .

Synthesis Analysis

Emodin is transformed into several major metabolites by rat hepatic microsomes. These metabolites include 2-hydroxyemodin, 4-hydroxyemodin, 5-hydroxyemodin, 7-hydroxyemodin, ω-hydroxyemodin, and emodic acid . The identification of these metabolites was achieved by comparing them with synthetic compounds using thin-layer chromatography .Molecular Structure Analysis

The molecular weight of 2-Hydroxyemodin is 286.24 and its formula is C15H10O6 . The structure classification includes quinones, anthraquinones, phenols, and polyphenols .Chemical Reactions Analysis

2-Hydroxyemodin has been found to generate free radicals and hydrogen peroxide, especially in the presence of DNA at alkaline pH . This generation of active oxygen from 2-Hydroxyemodin has been linked to DNA strand breaks .Physical And Chemical Properties Analysis

2-Hydroxyemodin appears as a solid with an orange to red color . It is classified under quinones, anthraquinones, phenols, and polyphenols . It has a molecular weight of 286.24 and a formula of C15H10O6 .Applications De Recherche Scientifique

Antioxidant Potential

Comparative Evaluation of Antioxidant Potential of Alaternin (2-Hydroxyemodin) and Emodin 2-Hydroxyemodin (Alaternin) has demonstrated significant antioxidant activities. In a comparative study, it was found to inhibit lipid peroxidation, reactive oxygen species generation, and peroxynitrite formation, showcasing its effectiveness as a versatile antioxidant. This implies its potential in protecting biological systems against various oxidative stresses (Choi et al., 2000).

Metabolic Disorder Amelioration

Emodin in Metabolic Disorder Research on emodin, a natural product containing 2-Hydroxyemodin, has shown that it selectively inhibits 11β‐Hydroxysteroid dehydrogenase type 1, playing a role in ameliorating metabolic disorders in diet-induced obese mice. This suggests a therapeutic potential of 2-Hydroxyemodin in treating type 2 diabetes and metabolic syndrome (Feng et al., 2010).

Neurodegenerative Disease Therapy

Emodin Derivatives as Ligands Inhibiting Monoamine Oxidase Studies on derivatives of emodin, including 2-Hydroxyemodin, have found their potential in treating neurodegenerative diseases. They act as inhibitors of human brain monoamine oxidase and antagonize Vasopressin V1A receptors. This multi-target-directed ligand action is significant for the development of therapies for central nervous system disorders (Paudel et al., 2020).

Anticancer Properties

Aloe-Emodin as an Anticancer Agent Aloe-emodin, comprising 2-Hydroxyemodin, has been identified as an anticancer agent with specific activity against neuroectodermal tumors. Its mechanism involves the induction of apoptosis and a unique energy-dependent pathway of drug incorporation, making it a potential lead in antitumor drug development (Pecere et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Based on the reports of emodin in hMAO inhibition and antagonist effect on the vasopressin V1A receptor, a study synthesized six emodin derivatives and evaluated their effects on MAO activity and G protein-coupled receptors . Among them, 2-hydroxyemodin and 5-hydroxyemodin were found to be good V1AR antagonists . This suggests that the hydroxyl derivatives of emodin are multi-target-directed ligands that may act as leads for the design and development of therapy for central nervous system disorders .

Propriétés

IUPAC Name |

1,2,6,8-tetrahydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c1-5-2-7-11(15(21)12(5)18)14(20)10-8(13(7)19)3-6(16)4-9(10)17/h2-4,16-18,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOFTEMTSXNIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031679 | |

| Record name | 2-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyemodin | |

CAS RN |

641-90-7 | |

| Record name | 2-Hydroxyemodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyemodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALATERNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87C66SE4CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

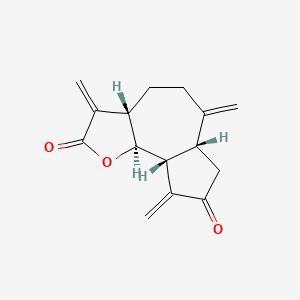

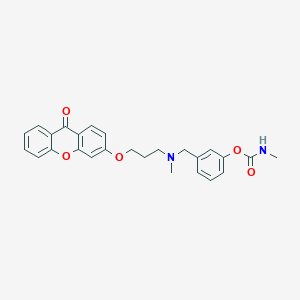

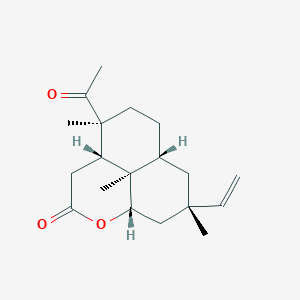

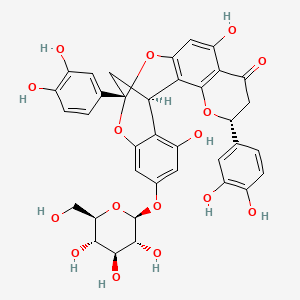

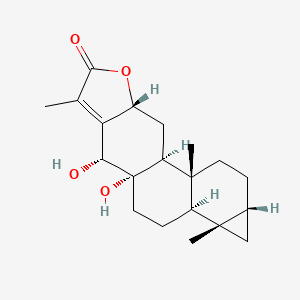

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9,24-bis(2-hydroxy-2-methylpropyl)-6,18-diisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1248303.png)

![(3S,6S,9S,12R,14S)-3-benzyl-6-ethyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,14-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B1248304.png)

![4-O-[2-(4-methoxy-4-oxobutanoyl)oxy-3-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethoxycarbonyloxy]propyl] 1-O-methyl butanedioate](/img/structure/B1248313.png)